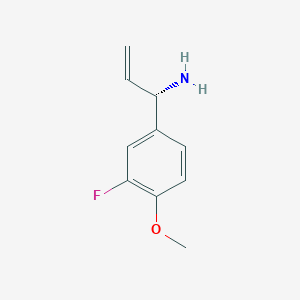

(1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine

描述

(1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine (CAS: 1213344-03-6) is a chiral amine derivative with the molecular formula C₁₀H₁₂FNO and a molecular weight of 181.21 g/mol . The compound features a propenylamine backbone substituted with a 3-fluoro-4-methoxyphenyl group.

属性

分子式 |

C10H12FNO |

|---|---|

分子量 |

181.21 g/mol |

IUPAC 名称 |

(1S)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12FNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h3-6,9H,1,12H2,2H3/t9-/m0/s1 |

InChI 键 |

VTLNYBRBWIEMJO-VIFPVBQESA-N |

手性 SMILES |

COC1=C(C=C(C=C1)[C@H](C=C)N)F |

规范 SMILES |

COC1=C(C=C(C=C1)C(C=C)N)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and a suitable amine.

Condensation Reaction: The benzaldehyde is condensed with the amine under acidic or basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

化学反应分析

Types of Reactions

(1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.

科学研究应用

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Shared Aromatic Substitution Patterns

Aldi-2: 3-(Dimethylamino)-1-(3-Fluoro-4-methoxyphenyl)-1-propanone Hydrochloride

- Structure: Shares the 3-fluoro-4-methoxyphenyl group but replaces the propenylamine chain with a propanone backbone bearing a dimethylamino group.

- Molecular Weight : Higher (~255.7 g/mol) due to the hydrochloride salt and additional methyl groups.

- Key Difference: The propanone moiety and dimethylamino group enhance polarity compared to the propenylamine chain in the target compound, which may influence membrane permeability and target engagement.

Patent-Disclosed Esters and Carbamates (e.g., [(1S,2S)-2-(4-Fluoro-2-methyl-phenyl)-1-methyl-propyl] derivatives)

- Structure: Feature fluorinated aromatic rings (e.g., 4-fluoro-2-methylphenyl) paired with ester or carbamate linkages. Examples include pyridine-carbonyl and propanoate groups .

- Molecular Weight : Significantly higher (typically >400 g/mol) due to complex substituents like trifluoromethyl groups and extended ester chains.

- Activity : Designed as prodrugs or enzyme-targeting agents, with modifications aimed at improving metabolic stability or binding affinity. The trifluoromethyl group in some derivatives enhances lipophilicity and potency .

- Key Difference : The ester/carbamate functionalities contrast with the primary amine in the target compound, suggesting divergent metabolic pathways and receptor interactions.

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Compounds

Key Observations :

Bioavailability : The target compound’s lower molecular weight and primary amine group may favor better blood-brain barrier penetration compared to bulkier esters/carbamates .

Enzyme Interaction: Aldi-2’s propanone backbone and dimethylamino group likely engage in hydrogen bonding or ionic interactions with ALDH, whereas the propenylamine’s amine group could target amine-sensitive receptors (e.g., GPCRs) .

Synthetic Utility : The target compound’s simpler structure makes it a versatile intermediate for further derivatization, whereas patent compounds are optimized for specific therapeutic niches .

生物活性

(1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its lipophilicity, which may influence its interaction with various biological targets. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

The molecular formula of (1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine is , with a molecular weight of 181.21 g/mol. Its IUPAC name is (1S)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-amine. The compound's structure is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H12FNO |

| Molecular Weight | 181.21 g/mol |

| IUPAC Name | (1S)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-amine |

| InChI Key | SVXOYOLZMIEELY-JTQLQIEISA-N |

| Isomeric SMILES | COC1=CC(=C(C=C1)C@HN)F |

The biological activity of (1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The fluorine and methoxy substituents can enhance binding affinity and selectivity towards various molecular targets, potentially modulating neurotransmitter systems or other biochemical pathways.

Potential Mechanisms Include:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognition.

- Enzyme Inhibition : It may inhibit specific enzymes, leading to altered metabolic processes or cellular responses.

Biological Activity

Research has indicated that (1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine exhibits several pharmacological effects, which can be summarized as follows:

Neurotransmitter Interaction

Studies have suggested that this compound may modulate neurotransmitter levels, particularly those associated with mood disorders. For instance, it may enhance serotonin or dopamine signaling, which could have implications for treating depression or anxiety disorders.

Antidepressant Properties

In preclinical studies, compounds structurally similar to (1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine have shown antidepressant-like effects in animal models. This suggests that further investigation into its potential as an antidepressant is warranted.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how (1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine stands out among similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1S)-1-(3-Fluoro-4-hydroxyphenyl)prop-2-enylamine | Hydroxy substitution on the phenyl ring | Potential analgesic effects |

| (1S)-1-(2-Methoxy-4-fluorophenyl)prop-2-enylamine | Methoxy group at a different position | Antidepressant properties |

| (1S)-1-(3-Fluorophenethylamine) | Fluorine substitution without methoxy | Potential antipsychotic effects |

Case Studies

Recent studies have explored the efficacy and safety profiles of (1S)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine in various experimental settings:

Study 1: Antidepressant Efficacy

In a double-blind study involving rodent models, the compound was administered at varying doses to assess its impact on depressive behaviors. Results indicated a significant reduction in immobility time in forced swim tests compared to control groups, suggesting antidepressant-like properties.

Study 2: Neurotransmitter Modulation

A pharmacological assessment revealed that the compound increased levels of serotonin and norepinephrine in brain regions associated with mood regulation, further supporting its potential as a therapeutic agent for mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。